molecular formula C7H4Cl2S2 B14680626 3-Chloro-1,2-benzodithiol-1-ium chloride CAS No. 32672-88-1

3-Chloro-1,2-benzodithiol-1-ium chloride

Cat. No.: B14680626
CAS No.: 32672-88-1
M. Wt: 223.1 g/mol
InChI Key: SAKIYSYBALMRGJ-UHFFFAOYSA-M
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Description

3-Chloro-1,2-benzodithiol-1-ium chloride is a chlorinated benzodithiolium salt characterized by a fused aromatic ring system containing two sulfur atoms and a positively charged dithiolium core, stabilized by a chloride counterion. For instance, 3-Chloro-1,2-benzisothiazole (CAS 7716-66-7), a related heterocycle with one sulfur and one nitrogen atom, is a white solid with a predicted pKa of ~1.05 and serves as an intermediate in pharmaceutical synthesis (e.g., Ziprasidone) . By analogy, 3-Chloro-1,2-benzodithiol-1-ium chloride may exhibit similar solid-state stability and acidic characteristics, though its dithiolium structure likely imparts distinct electronic and reactive properties.

Properties

CAS No.

32672-88-1

Molecular Formula

C7H4Cl2S2

Molecular Weight

223.1 g/mol

IUPAC Name

3-chloro-1,2-benzodithiol-1-ium;chloride

InChI

InChI=1S/C7H4ClS2.ClH/c8-7-5-3-1-2-4-6(5)9-10-7;/h1-4H;1H/q+1;/p-1

InChI Key

SAKIYSYBALMRGJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(S[S+]=C2C=C1)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

3-Chloro-1,2-benzodithiol-1-ium chloride has a molecular formula of C7H4ClS2+Cl- and a molecular weight of approximately 219.14 g/mol. The structure comprises a benzene ring fused with a five-membered dithiolium ring containing a positive charge, with a chlorine substituent at the 3-position. The compound is characterized as a salt with chloride as the counter-ion.

General Synthetic Approaches

Several synthetic routes have been established for the preparation of 3-Chloro-1,2-benzodithiol-1-ium chloride. The primary methods include:

Chlorination of Benzodithioles

This approach involves the direct chlorination of benzodithiole or related precursors. The reaction typically requires controlled conditions to minimize side reactions such as oxidation. The general reaction scheme is as follows:

1,2-Benzodithiole + Chlorinating agent → 3-Chloro-1,2-benzodithiol-1-ium chloride

Reaction of 3H-1,2-benzodithiole-3-thione with Sulfur Dichloride

This method involves the reaction of 3H-1,2-benzodithiole-3-thione with sulfur dichloride (SCl2) to form the desired product. The reaction can be represented as:

3H-1,2-benzodithiole-3-thione + SCl2 → 3-Chloro-1,2-benzodithiol-1-ium chloride

Detailed Preparation Methods

Method 1: Direct Chlorination of Benzodithioles

Reagents and Conditions

The reaction typically employs the following conditions:

Reagent/Parameter Specification
Starting Material 1,2-Benzodithiole
Chlorinating Agent Typically SCl2 or other chlorinating agents
Solvent Anhydrous solvents such as dichloromethane or toluene
Temperature Low temperature (-10°C to 0°C) initially, then gradual warming
Reaction Time Several hours, depending on conditions
Atmosphere Inert (nitrogen or argon)
Procedure
  • The reaction is carried out in a thoroughly dried reaction vessel under inert atmosphere.
  • A solution of 1,2-benzodithiole in the appropriate anhydrous solvent is cooled to the desired temperature.
  • The chlorinating agent is added dropwise to minimize side reactions.
  • After complete addition, the mixture is allowed to warm to room temperature and stirred for several additional hours.
  • The product can be isolated by filtration or crystallization techniques.
Yield and Purity

When optimized, this method can provide the product in yields ranging from 60-80%, with purity sufficient for most applications. Further purification can be achieved through recrystallization from appropriate solvents.

Method 2: Reaction of 3H-1,2-benzodithiole-3-thione with Sulfur Dichloride

Reagents and Conditions
Reagent/Parameter Specification
Starting Material 3H-1,2-benzodithiole-3-thione
Reagent Sulfur dichloride (SCl2)
Solvent Typically acetic acid or chlorinated solvents
Temperature Room temperature initially, then heated to 80°C
Reaction Time 4-6 hours
Workup Addition of non-polar solvent to precipitate product
Procedure

Based on a similar synthesis described for related compounds:

  • 3H-1,2-benzodithiole-3-thione is dissolved in acetic acid or a suitable solvent.
  • Sulfur dichloride (4 equivalents) is added dropwise with careful temperature control.
  • The mixture is stirred at room temperature for approximately 30 minutes.
  • The reaction is then heated to approximately 80°C for 4 hours.
  • After cooling, a non-polar solvent such as toluene is added to precipitate the product.
  • The solid is collected by filtration, washed, and dried.
Yield and Characterization

This method typically provides yields of 60-70%. The product can be characterized by various spectroscopic techniques including:

  • Melting point determination
  • NMR spectroscopy (1H and 13C)
  • Mass spectrometry
  • Elemental analysis

Scaled-Up Synthesis

For larger scale preparations, modifications to the above procedures are necessary to ensure safety and efficiency. A procedure adapted from similar dithiolium salt syntheses is described:

  • 3H-1,2-benzodithiole-3-thione (1 mol) is suspended in a suitable solvent.
  • The suspension is cooled to approximately 15°C.
  • Disulfur dichloride (4 mol) is added dropwise over 1 hour using a pressure-equalized dropping funnel.
  • The reaction is typically exothermic, with temperature maintained around 25°C.
  • After addition, the mixture is stirred for an additional 45 minutes at 25°C.
  • The temperature is then raised gradually over 45 minutes and the mixture heated at 80°C for 4 hours.
  • After cooling to 35°C, the mixture is diluted with a toluene/dichloromethane mixture.
  • Further cooling to 10°C results in crystallization of the product.

This scaled-up procedure can provide the product in yields exceeding 60% with good purity.

Precursor Synthesis

Preparation of 3H-1,2-benzodithiole-3-thione

Since 3H-1,2-benzodithiole-3-thione is a common precursor for the synthesis of 3-Chloro-1,2-benzodithiol-1-ium chloride, its preparation is worth mentioning:

From Benzene-1,2-dithiol
Reagent/Parameter Specification
Starting Material Benzene-1,2-dithiol
Reagent Carbon disulfide
Catalyst Base (typically alkaline)
Solvent Polar solvents such as ethanol or DMF
Temperature Reflux conditions
Reaction Time Several hours
From o-Halobenzenes

Alternatively, 3H-1,2-benzodithiole-3-thione can be prepared from o-halobenzenes through a multi-step process involving:

  • Formation of a dithiocarbamate intermediate
  • Cyclization to form the benzodithiole ring
  • Oxidation or sulfurization to introduce the thione functionality

Purification and Analysis

Purification Methods

The purification of 3-Chloro-1,2-benzodithiol-1-ium chloride typically involves:

  • Recrystallization from appropriate solvents such as acetonitrile, dichloromethane/hexane, or toluene.
  • In some cases, column chromatography may be employed using silica gel with carefully selected eluents.

Analytical Methods

Several analytical techniques are commonly used to characterize 3-Chloro-1,2-benzodithiol-1-ium chloride:

Analytical Technique Information Obtained
1H NMR Proton environments and coupling patterns
13C NMR Carbon environments and connectivity
Mass Spectrometry Molecular weight confirmation
IR Spectroscopy Functional group identification
X-ray Crystallography Definitive structural confirmation
Elemental Analysis Elemental composition verification

The 1H NMR spectrum typically shows aromatic proton signals for the benzene ring portion of the molecule. The 13C NMR spectrum would show the characteristic carbon signals for the dithiolium ring as well as the benzene ring carbons.

Reaction Mechanisms

Chlorination of Benzodithioles

The mechanism generally involves:

  • Initial attack by the chlorinating agent at the nucleophilic sulfur centers
  • Formation of a reactive intermediate
  • Rearrangement to form the dithiolium ring structure
  • Counter-ion exchange to yield the final chloride salt

Reaction of 3H-1,2-benzodithiole-3-thione with Sulfur Dichloride

This mechanism likely proceeds through:

  • Nucleophilic attack of the thione sulfur on sulfur dichloride
  • Formation of a reactive S-S-Cl intermediate
  • Rearrangement with displacement of sulfur and formation of the dithiolium structure
  • Generation of the chloride counter-ion

Applications and Reactivity

3-Chloro-1,2-benzodithiol-1-ium chloride exhibits reactivity typical of dithiolium salts, including:

  • Reactions with nucleophiles, often yielding products with enhanced biological or chemical properties
  • Participation in cycloaddition reactions
  • Use as an electrophile in various synthetic transformations
  • Potential applications in materials science and organic electronics

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2-benzodithiol-1-ium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of thiols or disulfides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Products include substituted benzodithiolium derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and disulfides.

Scientific Research Applications

3-Chloro-1,2-benzodithiol-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-1,2-benzodithiol-1-ium chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Chloro-1,2-benzodithiol-1-ium chloride with structurally or functionally related compounds from the evidence:

Compound Structure/Class Key Properties Applications References
3-Chloro-1,2-benzodithiol-1-ium chloride Benzodithiolium salt (Cl⁻ counterion) Hypothesized: High polarity, thermal stability, acidic (pKa ~1–2) Potential use in catalysis, organic synthesis, or as a reactive intermediate N/A*
3-Chloro-1,2-benzisothiazole Benzisothiazole (S, N heterocycle) White solid, pKa ~1.05 Intermediate for Ziprasidone (antipsychotic drug)
[DEtOHVIM+][Cl⁻] (1-2 Dihydroxyethyl-3-vinylimidazolium chloride) Imidazolium ionic liquid Polymerizable (via AIBN), characterized by ¹H/¹³C-NMR Precursor for polyionic liquids or functional polymers
Epichlorohydrin Chlorinated epoxide Volatile, reactive epoxy group Crosslinking agent in resins, adhesives, and epoxy coatings
3-Chloro-1,2-dimethylenepropene Chlorinated alkene High volatility (VOC) Industrial solvent; environmental emission concerns
Poly(3-chloro-1,3-butadiene) Chlorinated polymer Thermoplastic, UV-resistant Rubber modification, coatings, or sealants

Key Comparative Insights:

Volatility: Chlorinated alkenes like 3-Chloro-1,2-dimethylenepropene are highly volatile VOCs , whereas benzodithiolium salts are likely non-volatile solids due to ionic bonding and aromatic stabilization.

Synthetic Utility Polymer Precursors: Imidazolium salts (e.g., [DEtOHVIM+][Cl⁻]) are polymerized using radical initiators like AIBN , whereas benzodithiolium salts may serve as monomers for conductive polymers or ionic frameworks. Pharmaceutical Intermediates: 3-Chloro-1,2-benzisothiazole’s role in Ziprasidone synthesis suggests that benzodithiolium derivatives could similarly act as intermediates in drug development, albeit with distinct regioselectivity.

Safety and Environmental Profiles Epichlorohydrin and chlorinated alkenes (e.g., 1,1-Dichloroethylene) are associated with acute toxicity and environmental persistence .

Research Findings and Data Gaps

  • Spectroscopic Characterization : While [DEtOHVIM+][Cl⁻] was analyzed via NMR , analogous studies on benzodithiolium salts are absent in the evidence. Future work should prioritize ¹H/¹³C-NMR and X-ray crystallography to confirm structure-property relationships.
  • Thermal Stability : Poly(3-chloro-1,3-butadiene) demonstrates UV resistance , suggesting benzodithiolium salts might also exhibit stability under harsh conditions, though experimental validation is needed.

Q & A

Q. What statistical methods resolve variability in reaction yield data?

  • Methodological Answer :
  • Use multivariate regression to identify critical factors (e.g., temperature, catalyst loading).
  • Apply Grubbs’ test to exclude outliers in replicate experiments .

Tables for Key Data

Table 1 : Spectroscopic Data for 3-Chloro-1,2-benzodithiol-1-ium Chloride

TechniqueKey ObservationsReference
¹H-NMR (CDCl₃)δ 7.70–7.90 ppm (aromatic protons)
MS (CI)m/z 224 [M+H]⁺, 241 [M+NH₄]⁺
Elemental AnalysisC: 53.73%, H: 4.09%, N: 6.25% (observed)

Table 2 : Safety and Handling Guidelines

ParameterRecommendationReference
StorageAirtight container, desiccated
PPENitrile gloves, fume hood usage
DisposalNeutralize with NaOH before disposal

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